molecular formula C14H28N2O2S B10880915 1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine

1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine

Cat. No.: B10880915
M. Wt: 288.45 g/mol
InChI Key: ZVQNHYCDCXZQPZ-UHFFFAOYSA-N
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Description

1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 3-methylcyclohexyl group and a propylsulfonyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a piperazine derivative with a 3-methylcyclohexyl halide and a propylsulfonyl chloride. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an antidepressant, antipsychotic, or antihistamine.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. For example, in medicinal applications, it may act as an agonist or antagonist at neurotransmitter receptors, thereby affecting neurotransmission and producing therapeutic effects.

Comparison with Similar Compounds

1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine can be compared with other similar compounds, such as:

    1-(3-Methylcyclohexyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.

    1-(3-Methylcyclohexyl)-4-(ethylsulfonyl)piperazine: Similar structure but with an ethylsulfonyl group instead of a propylsulfonyl group.

    1-(3-Methylcyclohexyl)-4-(butylsulfonyl)piperazine: Similar structure but with a butylsulfonyl group instead of a propylsulfonyl group.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H28N2O2S

Molecular Weight

288.45 g/mol

IUPAC Name

1-(3-methylcyclohexyl)-4-propylsulfonylpiperazine

InChI

InChI=1S/C14H28N2O2S/c1-3-11-19(17,18)16-9-7-15(8-10-16)14-6-4-5-13(2)12-14/h13-14H,3-12H2,1-2H3

InChI Key

ZVQNHYCDCXZQPZ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2CCCC(C2)C

Origin of Product

United States

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